![molecular formula C24H23N5O B2977893 N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide CAS No. 900273-76-9](/img/structure/B2977893.png)
N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide
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Overview
Description
N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide is an organic compound with a complex structure. It belongs to the class of tetrahydropyridines. While it lacks psychoactive effects itself, it serves as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) . MPP+ is notorious for causing permanent symptoms of Parkinson’s disease by selectively destroying dopaminergic neurons in the substantia nigra of the brain .
Scientific Research Applications
Cholinesterase Inhibition
Research by Riaz et al. (2020) focused on synthesizing derivatives of 1,2,4-triazole, closely related to the compound , for their potential in inhibiting cholinesterase. These compounds showed moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE), enzymes critical in neurotransmitter regulation (Riaz et al., 2020).
Anticancer Properties
Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are structurally similar to the compound , and investigated their anticancer activity. The synthesized compounds displayed selectivity and significant apoptosis in cancer cell lines, indicating potential as anticancer agents (Evren et al., 2019).
Radiosynthesis for Metabolism Studies
Latli and Casida (1995) conducted a study involving the radiosynthesis of chloroacetanilide herbicide and dichloroacetamide, which are structurally related to the target compound. This study aimed to understand the metabolism and mode of action of these compounds (Latli & Casida, 1995).
Antimicrobial Activities
Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide and evaluated their antimicrobial activities. These compounds showed significant activity against various bacterial and fungal strains, demonstrating the potential of similar compounds in antimicrobial applications (Baviskar et al., 2013).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes displayed significant antioxidant activity, highlighting the potential of similar compounds in developing antioxidant agents (Chkirate et al., 2019).
Mechanism of Action
The primary mechanism of action involves the conversion of N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide to the toxic cation MPP+ . This conversion occurs via the enzyme monoamine oxidase B (MAO-B) in glial cells, specifically astrocytes. MPP+ selectively targets dopamine-producing neurons in the pars compacta of the substantia nigra, disrupting mitochondrial metabolism and leading to cell death. The interference with complex I of the electron transport chain and the accumulation of free radicals contribute to neural destruction .
Safety and Hazards
N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide is not directly toxic, but its lipophilic nature allows it to cross the blood–brain barrier. Once inside the brain, it undergoes enzymatic conversion to MPP+, which causes Parkinsonism symptoms. Acute MPTP poisoning can be mitigated by monoamine oxidase inhibitors (MAOIs) like selegiline, which prevent the conversion of MPTP to MPP+ .
properties
IUPAC Name |
N-[4-[(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-15-22(17-7-4-3-5-8-17)24-27-21-10-6-9-20(21)23(29(24)28-15)26-19-13-11-18(12-14-19)25-16(2)30/h3-5,7-8,11-14,26H,6,9-10H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWMNUMPNSONNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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